N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is a synthetic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-ethyl-4-phenyl-1,3-thiazole-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C18H18N2O2S2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-16-17(14-7-5-4-6-8-14)19-18(23-16)20-24(21,22)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
HAKMEAGFXJQBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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